

A Comprehensive Technical Guide to the Physical Properties of 2-Nitrobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Nitrobenzonitrile**

Cat. No.: **B147312**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **2-Nitrobenzonitrile**. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and a visualization of a key synthetic pathway involving this compound.

Core Physical and Chemical Properties

2-Nitrobenzonitrile is a solid, pale-yellow crystalline compound at room temperature.[\[1\]](#)[\[2\]](#) It is recognized for its role as a key intermediate in various organic syntheses. The fundamental identifiers and properties of **2-Nitrobenzonitrile** are summarized below.

Property	Value	Source(s)
CAS Number	612-24-8	[1] [3] [4]
Molecular Formula	C ₇ H ₄ N ₂ O ₂	[1] [2] [3]
Molecular Weight	148.12 g/mol	[3] [4] [5]
Appearance	Cream to pale yellow crystalline powder	[1] [2] [5]

Quantitative Physical Data

The following tables provide quantitative data on the key physical properties of **2-Nitrobenzonitrile**, facilitating easy comparison and reference.

Table 1: Thermodynamic Properties

Property	Value	Conditions	Source(s)
Melting Point	106.0-112.0 °C	[1][2]	
Boiling Point	165 °C	at 16 mmHg	[6]

Table 2: Physicochemical Properties

Property	Value	Method	Source(s)
Density	1.311 g/cm ³ (approx.)	[5]	
Water Solubility	Insoluble	[5][7]	
Organic Solvent Solubility	Soluble in ethanol and acetone	Qualitative	[5]

Experimental Protocols

This section details the methodologies for determining the key physical properties of **2-Nitrobenzonitrile**.

Melting Point Determination

The melting point is determined using the capillary method, a standard technique for crystalline solids.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital instrument)
- Capillary tubes (sealed at one end)

- Mortar and pestle
- Thermometer

Procedure:

- Sample Preparation: The **2-Nitrobenzonitrile** sample must be completely dry and in a fine powder form to ensure efficient heat transfer. If necessary, crush the crystalline sample into a fine powder using a mortar and pestle.
- Capillary Tube Loading: Press the open end of the capillary tube into the powdered sample. Tap the sealed bottom of the tube on a hard surface to pack the sample down into the closed end. The packed sample height should be approximately 2-3 mm.
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.
 - Then, decrease the heating rate to approximately 1-2 °C per minute to allow for thermal equilibrium.
 - Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point. For a pure substance, this range is typically narrow.

Boiling Point Determination under Reduced Pressure

Given that **2-Nitrobenzonitrile** can decompose at its atmospheric boiling point, the boiling point is determined under reduced pressure.

Apparatus:

- Distillation apparatus suitable for vacuum distillation
- Vacuum pump

- Manometer
- Heating mantle
- Thermometer

Procedure:

- Apparatus Setup: Assemble the vacuum distillation apparatus with the sample in the distillation flask. Ensure all joints are properly sealed to maintain a vacuum.
- Pressure Reduction: Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 16 mmHg), monitoring with a manometer.
- Heating: Begin heating the sample gently.
- Temperature Reading: The boiling point is the temperature at which the liquid boils and a steady reflux of condensate is observed on the thermometer bulb. Record this temperature and the corresponding pressure.

Density Determination

The density of **2-Nitrobenzonitrile** can be determined using the water displacement method.

Apparatus:

- Graduated cylinder
- Analytical balance
- A known mass of **2-Nitrobenzonitrile**

Procedure:

- Mass Measurement: Accurately weigh a sample of **2-Nitrobenzonitrile** using an analytical balance.
- Initial Volume: Fill a graduated cylinder with a known volume of a liquid in which **2-Nitrobenzonitrile** is insoluble (e.g., water, given its insolubility). Record the initial volume.

- Displacement: Carefully add the weighed sample to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
- Final Volume: Record the new volume in the graduated cylinder. The difference between the final and initial volumes is the volume of the sample.
- Calculation: Calculate the density using the formula: Density = Mass / Volume.

Solubility Determination in Organic Solvents

A standard protocol to determine the quantitative solubility of **2-Nitrobenzonitrile** in organic solvents such as ethanol or acetone is the isothermal shake-flask method.

Apparatus:

- Thermostatically controlled shaker bath
- Vials with screw caps
- Analytical balance
- Filtration device (e.g., syringe filters)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

- Sample Preparation: Add an excess amount of **2-Nitrobenzonitrile** to a known volume of the desired solvent in a sealed vial.
- Equilibration: Place the vial in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C). Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

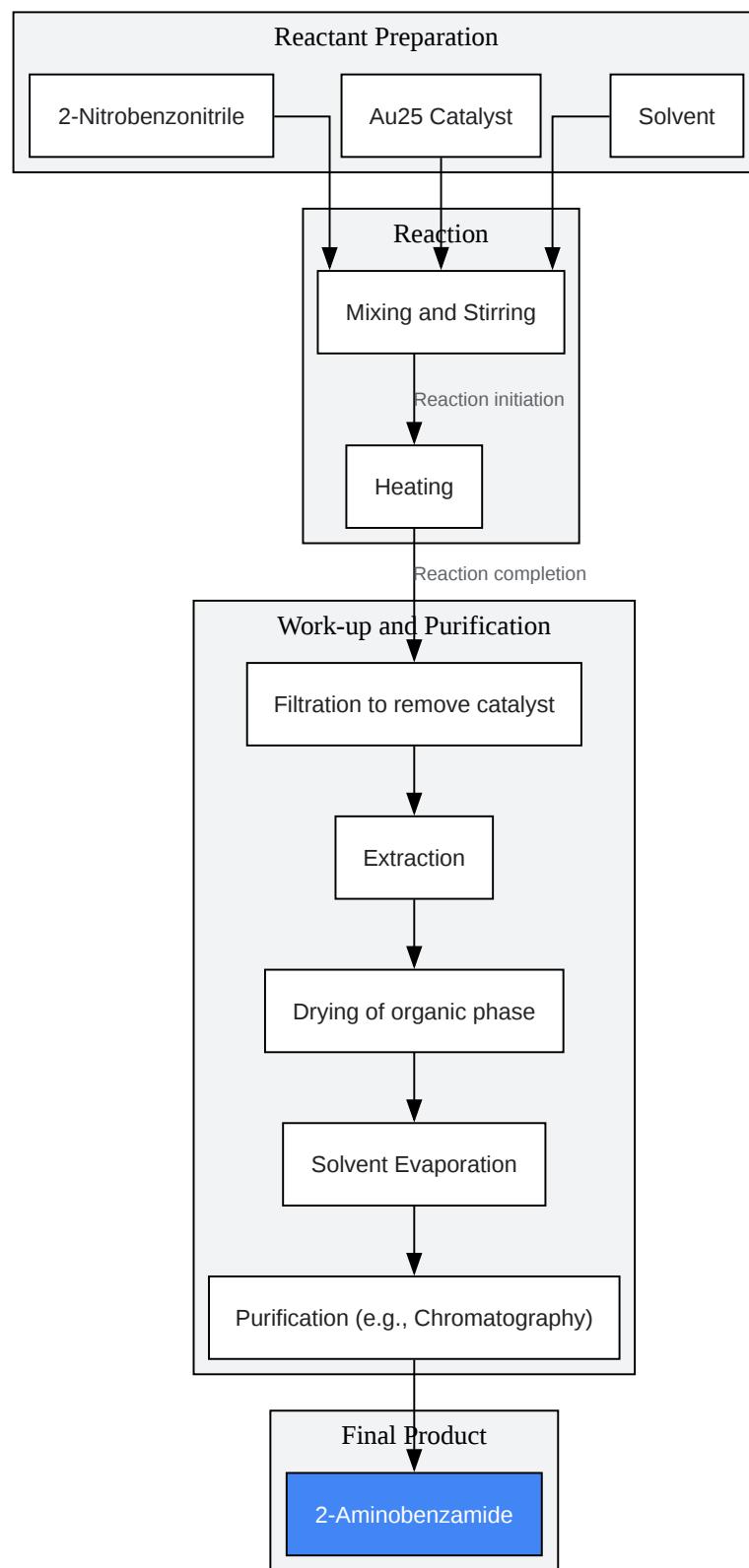
- Sampling and Filtration: Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.
- Quantification: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of a pre-calibrated analytical instrument. Measure the concentration of **2-Nitrobenzonitrile**.
- Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of **2-Nitrobenzonitrile** in that solvent at the specified temperature.

Purity Assay by Gas Chromatography (GC)

The purity of **2-Nitrobenzonitrile** can be determined using gas chromatography with a flame ionization detector (GC-FID).

Apparatus:

- Gas chromatograph with FID
- Appropriate capillary column (e.g., a nonpolar or medium-polarity column)
- Syringe for injection
- High-purity carrier gas (e.g., helium or nitrogen)


Procedure:

- Standard Preparation: Prepare a standard solution of **2-Nitrobenzonitrile** of known concentration in a suitable solvent (e.g., acetone).
- Sample Preparation: Prepare a solution of the **2-Nitrobenzonitrile** sample to be tested in the same solvent.
- GC Conditions: Set the GC parameters, including injector temperature, oven temperature program, and detector temperature. These will need to be optimized for good separation of the main peak from any impurity peaks.

- **Injection and Analysis:** Inject the standard and sample solutions into the GC.
- **Data Analysis:** The purity is determined by the area percent method, where the area of the **2-Nitrobenzonitrile** peak is compared to the total area of all peaks in the chromatogram.

Key Reaction Workflow: Au25-Catalyzed Synthesis of 2-Aminobenzamide

2-Nitrobenzonitrile is a precursor for the synthesis of 2-aminobenzamide, a valuable pharmaceutical intermediate. A notable method involves an intramolecular cascade reaction catalyzed by gold nanoclusters (Au25). The logical workflow for this synthesis is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 2-Aminobenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. csustan.edu [csustan.edu]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 2-Nitrobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147312#physical-properties-of-2-nitrobenzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com